

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone**, a pivotal chiral auxiliary in modern asymmetric synthesis. This document details its physical characteristics, provides experimental protocols for their determination, and illustrates a typical synthetic workflow.

Core Physical and Chemical Properties

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a white crystalline solid.^[1] It is an important chiral auxiliary that is widely utilized in asymmetric synthesis to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. The presence of the methyl and phenyl groups enhances its lipophilicity. While it is insoluble in water, specific quantitative solubility data in common organic solvents are not extensively reported in the literature.

Table 1: Physical and Chemical Properties of **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone**

Property	Value	Reference
Appearance	White crystalline solid	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[2][3]
Molecular Weight	177.20 g/mol	[2][3]
Melting Point	121-123 °C (lit.)	[2]
Specific Rotation ([α] ²⁵ /D)	-168° (c = 2 in chloroform)	[2]
CAS Number	16251-45-9	[2][3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic application are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Protocol:

- **Sample Preparation:** A small amount of the crystalline **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** is finely crushed into a powder and thoroughly dried.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Protocol:

- **Solution Preparation:** A precise concentration of the sample is prepared by dissolving a known mass of **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** in a specific volume of a suitable solvent (e.g., 2 g in 100 mL of chloroform).
- **Polarimeter Calibration:** The polarimeter is calibrated using a blank (the pure solvent).
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).
- **Calculation:** The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Asymmetric Aldol Reaction: A Representative Workflow

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is commonly used as a chiral auxiliary to direct stereoselective reactions. The following protocol outlines a typical workflow for an asymmetric aldol reaction, which includes acylation of the auxiliary, the aldol addition, and subsequent removal of the auxiliary.

a) N-Acylation of the Chiral Auxiliary

Protocol:[\[4\]](#)

- **Reaction Setup:** **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
- **Deprotonation:** A strong base, such as n-butyllithium (n-BuLi), is added dropwise until a persistent color change indicates the formation of the lithium salt.

- **Acylation:** An acylating agent, such as propionyl chloride, is added to the solution. The reaction mixture is stirred at $-78\text{ }^{\circ}\text{C}$ and then allowed to warm to a higher temperature (e.g., $0\text{ }^{\circ}\text{C}$ or room temperature) to ensure the completion of the reaction.
- **Work-up and Purification:** The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-acyl oxazolidinone is then purified by column chromatography.

b) Diastereoselective Aldol Reaction

Protocol:

- **Enolate Formation:** The purified N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to $-78\text{ }^{\circ}\text{C}$. A Lewis acid, such as dibutylboron triflate (Bu_2BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA), are added to form the Z-enolate.
- **Aldol Addition:** The aldehyde substrate is added dropwise to the enolate solution at $-78\text{ }^{\circ}\text{C}$. The reaction is stirred for a specified time at low temperature and then gradually warmed.
- **Work-up:** The reaction is quenched with a buffer solution. The product is extracted, and the organic layer is washed, dried, and concentrated. The diastereomeric ratio can be determined at this stage using techniques like NMR spectroscopy or chiral HPLC.

c) Cleavage of the Chiral Auxiliary

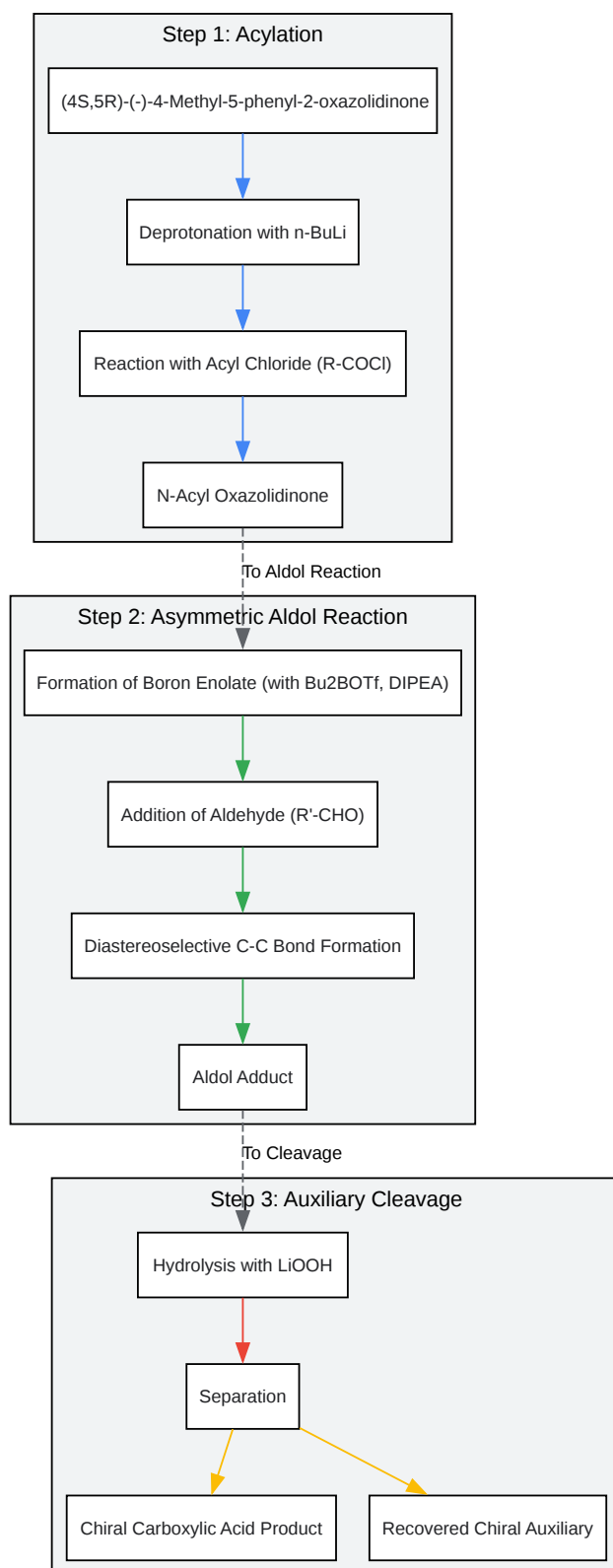
Protocol:[5]

- **Hydrolysis:** The aldol adduct is dissolved in a mixture of THF and water. The solution is cooled, and lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H_2O_2), is added.
- **Reaction and Quenching:** The mixture is stirred until the starting material is consumed. The excess peroxide is then quenched with a reducing agent like sodium sulfite.

- Separation: The chiral auxiliary can be recovered by extraction, and the desired chiral β -hydroxy carboxylic acid product is isolated from the aqueous layer after acidification and extraction.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical asymmetric aldol reaction utilizing **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** as a chiral auxiliary.



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Caption: Workflow of an Asymmetric Aldol Reaction.

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- To cite this document: BenchChem. [(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104388#4s-5r-4-methyl-5-phenyl-2-oxazolidinone-physical-properties>]

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